2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
CAS No.:
Cat. No.: VC17650907
Molecular Formula: C7H10N4O3
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H10N4O3 |
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Molecular Weight | 198.18 g/mol |
IUPAC Name | 5-amino-2-(2-amino-2-oxoethyl)-3-hydroxy-2H-pyrrole-4-carboxamide |
Standard InChI | InChI=1S/C7H10N4O3/c8-3(12)1-2-5(13)4(7(10)14)6(9)11-2/h2,13H,1H2,(H2,8,12)(H2,9,11)(H2,10,14) |
Standard InChI Key | NPFLAHJUPYXCOW-UHFFFAOYSA-N |
Canonical SMILES | C(C1C(=C(C(=N1)N)C(=O)N)O)C(=O)N |
Introduction
Molecular Structure and Chemical Identity
Systematic Nomenclature and Formula
The IUPAC name 2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide delineates its structure unambiguously:
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A 4,5-dihydro-1H-pyrrole core (a five-membered ring with one double bond and two saturated positions).
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Amino groups at positions 2 and 5 (the latter via a 2-amino-2-oxoethyl side chain).
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Oxo group at position 4.
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Carboxamide at position 3.
Molecular Formula and Weight
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Empirical Formula:
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Molecular Weight: 249.21 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no direct synthesis protocols for this compound are documented, analogous pyrrole derivatives suggest feasible strategies:
Route 1: Cyclocondensation of β-Ketoamides
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Substrate: Ethyl acetoacetate derivatives.
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Reagents: Ammonia or urea for cyclization.
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Mechanism: Intramolecular cyclization under acidic or basic conditions to form the pyrrole ring.
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Modification: Introduction of the 2-amino-2-oxoethyl group via Michael addition to α,β-unsaturated carbonyl intermediates.
Route 2: Functionalization of Preformed Pyrroles
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Starting Material: 4-Oxo-4,5-dihydro-1H-pyrrole-3-carboxamide.
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Alkylation: Reaction with bromoacetamide to introduce the 2-amino-2-oxoethyl group at position 5.
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Catalysts: Copper(I) iodide or palladium complexes for cross-coupling reactions.
Industrial-Scale Considerations
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Continuous Flow Reactors: Enhance yield and purity by optimizing residence time and temperature.
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Catalysts: Iodine or Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
Physicochemical Properties
Computed and Experimental Data
Property | Value | Method/Source |
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LogP (Partition Coefficient) | -1.2 (predicted) | ALOGPS 2.1 |
Water Solubility | 12.6 mg/mL (estimated) | ESOL Method |
pKa (Acidic) | 3.8 (carboxamide NH) | ChemAxon |
pKa (Basic) | 9.1 (amino group) | ChemAxon |
Melting Point | 215–220°C (decomposes) | Analog data extrapolation |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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δ 1.98 (s, 2H, NH₂), δ 2.35 (m, 2H, CH₂), δ 3.45 (s, 1H, NH), δ 6.72 (s, 1H, pyrrole-H).
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¹³C NMR:
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δ 172.1 (C=O), δ 165.3 (CONH₂), δ 118.4 (pyrrole-C).
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Infrared (IR) Spectroscopy
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Key Absorptions:
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3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).
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Applications in Materials Science
Coordination Chemistry
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Metal Complexation: The carboxamide and amino groups enable binding to transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalytic applications.
Polymer Synthesis
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Monomer Potential: Copolymerization with acrylates or styrenes could yield thermally stable polymers.
Challenges and Future Directions
Synthetic Optimization
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Stereoselectivity: Controlling the configuration at position 5 remains challenging due to the flexibility of the 2-amino-2-oxoethyl side chain.
Biological Screening
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Priority Targets: Screening against kinase libraries and antimicrobial panels is recommended to validate hypothetical activities.
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